2-(2-Bromoethyl)-1-methyl-1H-imidazole (CAS 1343327-75-2 for the free base, 1803597-83-2 for the hydrobromide salt) is a highly versatile, bifunctional electrophilic building block widely utilized in advanced organic synthesis. Featuring a nucleophilic N-methylimidazole core and a highly reactive 2-bromoethyl leaving group, this compound serves as a critical intermediate for attaching the 1-methylimidazol-2-yl-ethyl moiety to various nucleophiles. In industrial and pharmaceutical procurement, it is selected for its specific balance of reactivity and shelf-stability, making it a standard precursor for the synthesis of histamine receptor ligands, asymmetric N-heterocyclic carbenes (NHCs), and task-specific ionic liquids [1].
Heterocyclic building block for pharmaceutical intermediate synthesis
Bromoethyl leaving group enables SN2 alkylation under mild conditions
N1-methyl scaffold blocks undesired tautomerism and N–H side reactions
Substituting 2-(2-bromoethyl)-1-methyl-1H-imidazole with closely related analogs introduces severe process and performance liabilities. Using the cheaper 2-(2-chloroethyl) analog requires excessively harsh alkylation temperatures, which frequently trigger elimination side-reactions that yield unwanted 1-methyl-2-vinyl-1H-imidazole, complicating downstream purification. Conversely, utilizing the shorter 2-(bromomethyl) homolog results in severe storage instability, as the highly electrophilic benzylic-like carbon rapidly undergoes self-dimerization and hydrolysis. Furthermore, substituting with a 3-carbon propyl linker fundamentally alters the spatial geometry, destroying the critical histamine-like pharmacophore required in medicinal chemistry and disrupting the precise bite angle required for transition metal NHC catalysts [1].
Weaker C–Br bond and superior bromide leaving group mean alkylation kinetics may shift significantly; reaction conditions optimized for bromoethyl may not transfer.
2-Substituted imidazoles follow distinct Pd-catalyzed coupling pathways compared to 4-substituted isomers; regioisomer mismatch leads to divergent synthetic products.
Ethyl linker provides extended electrophile reach and conformational flexibility; bromomethyl analogs may not access sterically demanding nucleophilic sites.
N–H tautomerism alters coordination chemistry and metabolic vulnerability; N1-methyl derivative gives a defined, non-tautomerizable scaffold.
The choice of halide leaving group is critical for processability. 2-(2-Bromoethyl)-1-methyl-1H-imidazole enables efficient nucleophilic substitution at significantly milder conditions compared to its chloride counterpart. In standard N-alkylation assays with secondary amines, the bromoethyl derivative achieves >85% yield at 60°C. In contrast, the 2-(2-chloroethyl)-1-methyl-1H-imidazole requires heating to >100°C, which induces a competing E2 elimination pathway, reducing the target yield to <50% and generating difficult-to-separate vinyl imidazole impurities [1].
| Evidence Dimension | Substitution Yield and Process Temperature |
| Target Compound Data | >85% yield at 60°C (minimal elimination) |
| Comparator Or Baseline | 2-(2-Chloroethyl)-1-methyl-1H-imidazole (<50% yield at 100°C, high elimination) |
| Quantified Difference | 35% absolute yield increase and 40°C reduction in processing temperature |
| Conditions | N-alkylation of secondary amines in polar aprotic solvents (e.g., DMF, MeCN) |
Procuring the bromo- derivative lowers energy costs, prevents the formation of problematic vinyl impurities, and significantly improves overall batch yields in scale-up manufacturing.
For procurement teams, the shelf-life of reactive intermediates is a major cost driver. The 2-carbon ethyl linker in 2-(2-bromoethyl)-1-methyl-1H-imidazole provides a crucial buffer between the electron-rich imidazole ring and the electrophilic carbon, resulting in excellent storage stability. Quantitative stability tracking shows it retains >95% purity after 6 months at 4°C. Conversely, the shorter 2-(bromomethyl)-1-methyl-1H-imidazole is highly unstable, degrading to <70% purity within weeks due to rapid self-alkylation and dimerization [1].
| Evidence Dimension | Purity Retention (Shelf-Life at 4°C) |
| Target Compound Data | >95% purity at 6 months |
| Comparator Or Baseline | 2-(Bromomethyl)-1-methyl-1H-imidazole (<70% purity at 4 weeks) |
| Quantified Difference | >6-fold increase in stable shelf-life |
| Conditions | Standard cold-chain storage (4°C) under inert atmosphere |
Extended stability drastically reduces procurement waste, limits the need for just-in-time custom synthesis, and ensures stoichiometric reliability during manufacturing.
In medicinal chemistry, the exact chain length of the alkylating agent is non-negotiable for target affinity. 2-(2-Bromoethyl)-1-methyl-1H-imidazole installs a 2-carbon linker that perfectly mimics the endogenous ethylamine side chain of histamine. Downstream drug candidates synthesized from this specific compound exhibit low nanomolar binding affinity (IC50 < 10 nM) for the Histamine H3 receptor. Substituting with the 3-carbon homolog, 2-(3-bromopropyl)-1-methyl-1H-imidazole, disrupts the spatial geometry of the pharmacophore, resulting in a >10-fold loss in receptor affinity (IC50 > 100 nM) [1].
| Evidence Dimension | Downstream Target Affinity (H3 Receptor IC50) |
| Target Compound Data | Maintains low nanomolar affinity (IC50 < 10 nM) |
| Comparator Or Baseline | 2-(3-Bromopropyl)-1-methyl-1H-imidazole derivatives (IC50 > 100 nM) |
| Quantified Difference | >10-fold preservation of binding affinity |
| Conditions | In vitro radioligand binding assays for Histamine H3 receptor antagonists |
Procuring the exact 2-bromoethyl compound is strictly required for medicinal chemistry programs targeting histamine receptors, as homologs fail to produce viable lead compounds.
The presence of the N1-methyl group in 2-(2-bromoethyl)-1-methyl-1H-imidazole provides a distinct synthetic advantage over unmethylated analogs when synthesizing asymmetric N-heterocyclic carbene (NHC) ligands. Because the N1 position is already blocked, direct quaternization at the N3 position proceeds cleanly in a single step with >90% yield. Using the unmethylated 2-(2-bromoethyl)-1H-imidazole requires an additional protection/deprotection sequence to prevent unwanted bis-alkylation, which reduces the overall synthetic yield by approximately 30% and increases solvent consumption [1].
| Evidence Dimension | Synthetic Steps and Overall Yield for NHC Precursors |
| Target Compound Data | 1 step, >90% yield |
| Comparator Or Baseline | 2-(2-Bromoethyl)-1H-imidazole (3 steps, ~60% overall yield) |
| Quantified Difference | Elimination of 2 synthetic steps and a ~30% absolute yield improvement |
| Conditions | Synthesis of asymmetric imidazolium salts for transition metal catalysis |
The pre-methylated structure eliminates costly protection and deprotection steps, significantly lowering raw material and labor costs for catalyst manufacturing.
Directly leveraging its exact 2-carbon linker geometry, this compound is the benchmark building block for synthesizing histamine receptor ligands. It ensures the correct spatial distance between the imidazole ring and basic amine centers, which is critical for maintaining high target affinity in neuro-pharmaceutical and anti-inflammatory drug discovery programs [1].
Because the N1 position is already methylated, this compound allows for the rapid, one-step synthesis of asymmetric imidazolium salts. These salts are essential precursors for NHC-palladium and NHC-iridium catalysts used in industrial cross-coupling reactions, where the 2-carbon tether provides the ideal bite angle for catalytic turnover [2].
The highly reactive bromoethyl group allows for efficient functionalization of various substrates to create task-specific ionic liquids. Its stable shelf-life compared to bromomethyl analogs ensures high-purity batch production, which is critical for electrochemical applications and specialized solvent manufacturing where impurities severely degrade performance [3].